molecular formula C7H7BrO2S B13459621 Methyl 2-(3-bromothiophen-2-yl)acetate

Methyl 2-(3-bromothiophen-2-yl)acetate

Cat. No.: B13459621
M. Wt: 235.10 g/mol
InChI Key: KDRYTEZWSRTHDR-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromothiophen-2-yl)acetate is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromothiophen-2-yl)acetate can be synthesized through several methods. One common approach involves the bromination of thiophene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting bromothiophene is then reacted with methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromothiophen-2-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 2-(3-bromothiophen-2-yl)acetate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs targeting various diseases.

    Material Science: Utilized in the synthesis of thiophene-based polymers and materials with electronic properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromothiophen-2-yl)acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceuticals, its mechanism would involve interactions with biological targets, such as enzymes or receptors, depending on the final drug structure.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromothiophen-3-yl)acetate
  • Methyl 2-(5-bromothiophen-2-yl)acetate

Uniqueness

Methyl 2-(3-bromothiophen-2-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable intermediate in the synthesis of specific target molecules that require this particular substitution pattern.

Properties

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

methyl 2-(3-bromothiophen-2-yl)acetate

InChI

InChI=1S/C7H7BrO2S/c1-10-7(9)4-6-5(8)2-3-11-6/h2-3H,4H2,1H3

InChI Key

KDRYTEZWSRTHDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CS1)Br

Origin of Product

United States

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